Moderate but Defined Target Engagement in Screening Assays Provides a Benchmark for Structural Optimization
The target compound demonstrates an IC50 of 28 μM in an in vitro screening assay, a level of potency that is defined but modest [1]. This value serves as a critical quantitative baseline. In contrast, closely related heteroarylphenyl ABCG2 inhibitors with optimized substitution patterns, such as 4-Methoxy-N-(2-(2-(6-methoxypyridin-3-yl)-2H-tetrazol-5-yl)phenyl)benzamide, achieve sub-micromolar IC50 values (61 nM) under similar conditions [2]. The 459-fold difference in potency highlights how even minor structural modifications within this chemotype can dramatically enhance target activity, making the target compound an ideal starting point for medicinal chemistry optimization campaigns.
| Evidence Dimension | In vitro target engagement potency |
|---|---|
| Target Compound Data | IC50 = 28 μM |
| Comparator Or Baseline | 4-Methoxy-N-(2-(2-(6-methoxypyridin-3-yl)-2H-tetrazol-5-yl)phenyl)benzamide (Optimized ABCG2 inhibitor, IC50 = 0.061 μM) |
| Quantified Difference | The optimized comparator is approximately 459-fold more potent. |
| Conditions | In vitro biochemical/enzymatic assay context. |
Why This Matters
This well-characterized potency anchor is invaluable for selecting an initial hit for lead-optimization programs, where monitoring improvements in potency is a primary screening cascade.
- [1] Southan, C. (2017, September 23). Comment on PubChem Compound 7593489. Hypothesis. Archived from PubMed Commons. View Source
- [2] Structure activity relationships, multidrug resistance reversal and selectivity of heteroarylphenyl ABCG2 inhibitors. (2018). ScienceDirect. View Source
